7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
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Overview
Description
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, featuring a methyl group at the 7th position and an amine group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 7-methylquinoline-8-nitro compound using hydrogenation or other reducing agents to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amines. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, more saturated amine compounds, and substituted tetrahydroquinoline derivatives .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an amine, resulting in different chemical properties and applications.
Uniqueness
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIPDLJDMOVORS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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